Iodine Leaving Group: Bond Dissociation Energy Advantage Over Bromine and Chlorine Analogs
The iodine atom at C4 undergoes oxidative addition significantly faster than bromine or chlorine, a difference rooted in bond dissociation energy (BDE). The BDE for Ph–I is 65 kcal/mol, compared to 81 kcal/mol for Ph–Br and 96 kcal/mol for Ph–Cl [1]. This lower energy barrier translates into higher coupling yields under mild conditions, enabling chemoselective functionalization in the presence of less reactive halogens.
| Evidence Dimension | Bond dissociation energy (C–X) |
|---|---|
| Target Compound Data | Ph–I: 65 kcal/mol |
| Comparator Or Baseline | Ph–Br: 81 kcal/mol; Ph–Cl: 96 kcal/mol |
| Quantified Difference | Ph–I BDE is 16 kcal/mol lower than Ph–Br and 31 kcal/mol lower than Ph–Cl |
| Conditions | Calculated/experimental bond dissociation energies for phenyl‑halogen bonds |
Why This Matters
The iodine‑specific reactivity allows a procurement decision that maximizes cross‑coupling efficiency while minimizing side reactions with the adjacent chlorine substituent.
- [1] Stanford SearchWorks. Relative reactivity of aryl chlorides, bromides, iodides. https://searchworks.stanford.edu/view/13817323 (accessed April 2026). View Source
